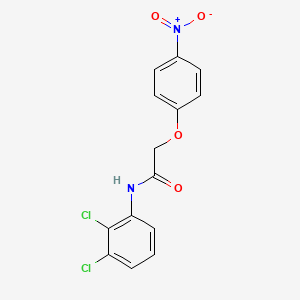

N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

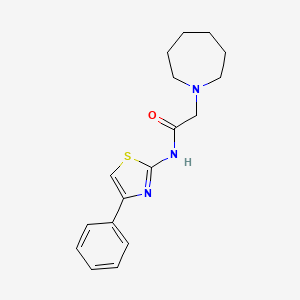

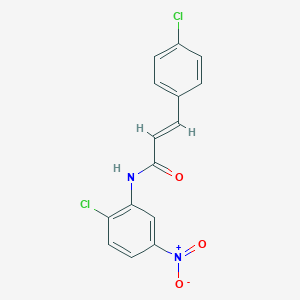

N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide, commonly known as dicamba, is a selective herbicide that is widely used for controlling broadleaf weeds in agricultural fields. It belongs to the chemical family of benzoic acid derivatives and is known for its ability to control weeds that have developed resistance to other herbicides.

Mécanisme D'action

Dicamba works by disrupting the normal growth and development of broadleaf weeds. It is absorbed by the leaves and roots of the weeds and translocated to the growing points, where it interferes with the production of auxins, which are essential for normal growth and development. This leads to the formation of abnormal growth patterns, which eventually results in the death of the weed.

Biochemical and Physiological Effects

Dicamba has been found to have minimal impact on non-target organisms, including mammals, birds, and insects. However, it can have adverse effects on sensitive crops, such as soybeans, tomatoes, and grapes, if it is not used properly. Dicamba can also leach into groundwater and surface water, leading to contamination and potential health risks.

Avantages Et Limitations Des Expériences En Laboratoire

Dicamba is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. It is relatively easy to handle and has a low toxicity profile compared to other herbicides. However, its effectiveness can be influenced by a number of factors, such as soil type, weather conditions, and the presence of other herbicides.

Orientations Futures

There are several areas of research that can be explored to improve the efficacy and safety of dicamba. These include the development of new formulations that reduce volatility and drift, the identification of novel targets for herbicidal activity, and the investigation of the long-term effects of dicamba on soil health and biodiversity. Additionally, the development of new techniques for detecting and quantifying dicamba residues in the environment can help to reduce the risk of contamination and improve the safety of its use.

Conclusion

In conclusion, dicamba is a widely used herbicide that has been extensively researched for its herbicidal activity and potential impact on the environment. Its mechanism of action involves the disruption of auxin production, leading to abnormal growth patterns and eventual death of the weed. Dicamba has several advantages and limitations for laboratory experiments, and there are several areas of research that can be explored to improve its efficacy and safety.

Méthodes De Synthèse

The synthesis of dicamba involves the reaction between 2,3-dichlorophenylacetic acid and 4-nitrophenol in the presence of acetic anhydride and sulfuric acid. The reaction takes place under reflux conditions and the resulting dicamba is obtained as a yellow crystalline solid. The purity of dicamba can be improved by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

Dicamba has been extensively researched for its herbicidal activity and its potential impact on the environment. It has been found to be effective against a wide range of broadleaf weeds, including glyphosate-resistant weeds. Dicamba is commonly used in combination with other herbicides to enhance its efficacy and reduce the risk of weed resistance.

Propriétés

IUPAC Name |

N-(2,3-dichlorophenyl)-2-(4-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O4/c15-11-2-1-3-12(14(11)16)17-13(19)8-22-10-6-4-9(5-7-10)18(20)21/h1-7H,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVJOOMGJGTYRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)

![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5817910.png)

![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)

![2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5817931.png)

![4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817937.png)

![6-chloro-N-[4-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5817950.png)